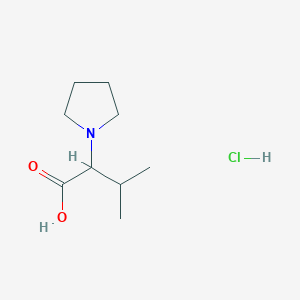
2-Chloro-5-(2,5-difluorobenzoyl)pyridine
Übersicht
Beschreibung
2-Chloro-5-(2,5-difluorobenzoyl)pyridine is a chemical compound with the molecular formula C12H6ClF2NO . It has a molecular weight of 253.63 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 2-Chloro-5-(2,5-difluorobenzoyl)pyridine and similar compounds is a topic of interest in the field of organic chemistry . For instance, one method involves the reaction of Grignard reagents with pyridine N-oxides, followed by treatment with acetic anhydride or DMF . Another approach involves the use of N-fluoropyridinium salts as efficient precursors .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(2,5-difluorobenzoyl)pyridine consists of a pyridine ring substituted with a chloro group and a 2,5-difluorobenzoyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Pyridine Derivatives : 2-Chloro-5-(2,5-difluorobenzoyl)pyridine is used in the synthesis of various chemical compounds. For instance, Catalani et al. (2010) reported the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2,2-difluorobenzodioxole, highlighting its potential for further functionalization in medicinal chemistry research (Catalani, Paio, & Perugini, 2010).
Fluorescent Probes for Mercury Ion : Shao et al. (2011) demonstrated that derivatives of 2-chloro-5-(2,5-difluorobenzoyl)pyridine can be used as efficient fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions. This application is crucial in the field of environmental chemistry for detecting heavy metals (Shao et al., 2011).
Application in Organic Chemistry and Material Science
Trifluoroacetylation of Arenes : Keumi et al. (1990) explored the use of 2-(Trifluoroacetoxy)pyridine, a related compound, for trifluoroacetylating arenes under the Friedel–Crafts conditions. This application is significant in the field of organic synthesis (Keumi, Shimada, Takahashi, & Kitajima, 1990).
Synthesis of Polyimides : Zhang et al. (2007) utilized a related compound in the synthesis of soluble polyimides, which are materials with potential applications in electronics and high-performance polymers. The polyimides derived from 2-chloro-5-(2,5-difluorobenzoyl)pyridine demonstrated good solubility and thermal stability (Zhang et al., 2007).
Safety and Hazards
2-Chloro-5-(2,5-difluorobenzoyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause genetic defects and is harmful if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-(2,5-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO/c13-11-4-1-7(6-16-11)12(17)9-5-8(14)2-3-10(9)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRACXFKOGEZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C2=CN=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1421635.png)

![N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1421640.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B1421643.png)



![Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate](/img/structure/B1421648.png)

